4-(2,2-Difluoroethyl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(2,2-Difluoroethyl)thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom in the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with 2,2-difluoroethyl reagents under controlled conditions. One common method includes the use of 2,2-difluoroethylamine as a starting material, which reacts with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction conditions often require moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(2,2-Difluoroethyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur.
Thiomorpholine-3-carboxylic acid: Lacks the difluoroethyl group.
2,2-Difluoroethylamine: Contains the difluoroethyl group but lacks the thiomorpholine ring.
Uniqueness
4-(2,2-Difluoroethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the difluoroethyl group and the thiomorpholine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11F2NO2S |
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Molecular Weight |
211.23 g/mol |
IUPAC Name |
4-(2,2-difluoroethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2S/c8-6(9)3-10-1-2-13-4-5(10)7(11)12/h5-6H,1-4H2,(H,11,12) |
InChI Key |
HBLALYATRXCXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1CC(F)F)C(=O)O |
Origin of Product |
United States |
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